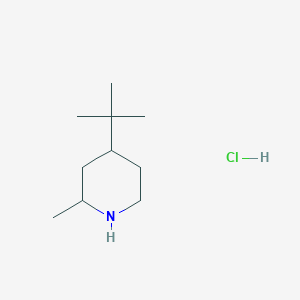![molecular formula C24H26ClN3O2 B2494542 1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-96-7](/img/structure/B2494542.png)
1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex structures and potential for diverse chemical reactions and applications. Its structure suggests it's part of the benzimidazole and pyrrolidinone families, compounds known for their pharmacological activities and functional material applications. The introduction of the allyl and chloro-methylphenoxy groups indicates potential modifications aimed at altering its physical and chemical properties for specific uses.
Synthesis Analysis
Synthesis of complex molecules like the specified compound often involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, Katritzky et al. (2000) describe the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles, which could provide insights into constructing the pyrrolidin-2-one portion of the target compound through similar cyclization and substitution reactions (Katritzky et al., 2000).
Molecular Structure Analysis
The structure of related compounds often involves planar and non-planar arrangements influenced by substituents. Afrakssou et al. (2013) analyzed the molecular structure of a complex imidazole derivative, highlighting how substituents affect the overall molecular conformation and interactions within the crystal structure (Afrakssou et al., 2013). Such analyses are crucial for understanding the 3D arrangement and potential reactivity sites of the target compound.
Chemical Reactions and Properties
Compounds with benzimidazole and pyrrolidinone structures participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. For example, Katritzky et al. (1999) explored reactions of hexahydro-1H-pyrrolo[1,2-a]imidazoles with different reagents, demonstrating the versatility of these structures in synthetic chemistry (Katritzky et al., 1999).
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound of interest, due to its structural complexity, may serve as a potential inhibitor or modulator for various Cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors like this compound are crucial for understanding drug-drug interactions and predicting metabolic pathways, especially when coadministering multiple drugs. Highly selective inhibitors are vital for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, thereby aiding in the optimization of drug efficacy and safety (Khojasteh et al., 2011).
Heterocyclic Chemistry and Complex Formation
The compound belongs to a class that is significant in the field of heterocyclic chemistry. Heterocycles like benzimidazole, to which this compound is related, are known for their fascinating variability in chemistry and properties. They play critical roles in the synthesis of complex compounds, demonstrating a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such studies open avenues for investigating unknown analogues and expanding the scope of potential applications in medicinal chemistry and materials science (Boča et al., 2011).
Environmental Fate and Behavior of Organic Compounds
While not directly related to the specific compound , research into the environmental fate and behavior of similar organic compounds, such as parabens, provides insight into the persistence, biodegradability, and potential environmental impact of complex organic molecules. Understanding the degradation pathways and persistence of such compounds in aquatic environments can inform safer drug design and environmental risk assessments for pharmaceuticals and other chemical substances (Haman et al., 2015).
Synthetic and Biological Applications
The synthetic versatility of heterocyclic compounds, including those related to the compound of interest, is demonstrated by their use in the synthesis of a diverse array of biologically active molecules. Research in this area encompasses the development of methodologies for synthesizing phosphorylated derivatives of heterocycles, which exhibit a range of biological activities such as insecticidal, anti-blastic, sugar-lowering, and antihypertensive properties. This highlights the potential of such compounds for drug discovery and development (Abdurakhmanova et al., 2018).
Mécanisme D'action
Benzimidazole derivatives
The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry and is a part of many biologically active compounds, including several marketed drugs . Benzimidazole derivatives have been reported to possess a wide range of biological activities, including antiviral, anticancer, antifungal, anti-inflammatory, and antibacterial effects .
Allyl group
The presence of an allyl group in a molecule can influence its reactivity and biological activity. Allyl groups can undergo various chemical reactions, such as oxidation and free radical reactions .
Propriétés
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-11-27-16-18(15-23(27)29)24-26-21-7-4-5-8-22(21)28(24)12-6-13-30-19-9-10-20(25)17(2)14-19/h3-5,7-10,14,18H,1,6,11-13,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYMYZWCJLPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)
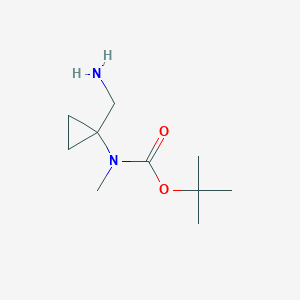
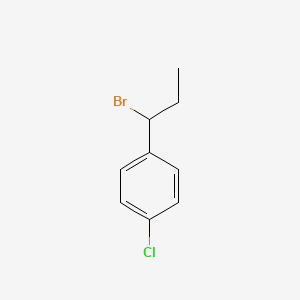
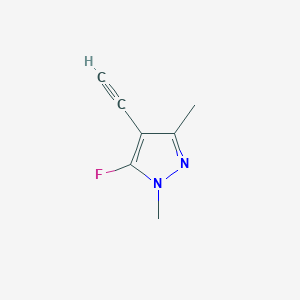
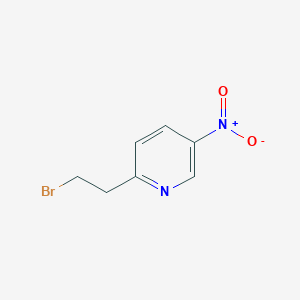

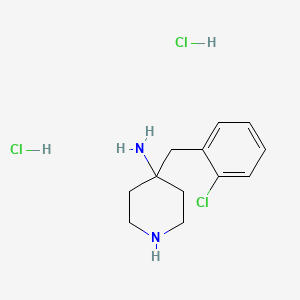
![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)
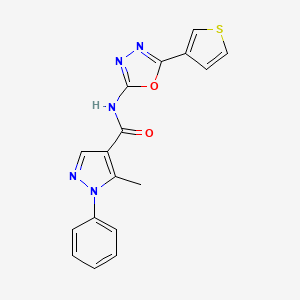
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
